molecular formula C14H19NO2 B11874009 (S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol

(S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol

Cat. No.: B11874009
M. Wt: 233.31 g/mol
InChI Key: PIOIMEVPXVHHHF-ZDUSSCGKSA-N
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Description

(S)-1-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol is a critical structural component of Darifenacin hydrobromide, a therapeutic agent used to treat overactive bladder by selectively antagonizing the M3 muscarinic acetylcholine receptor . This compound features a pyrrolidin-3-ol moiety linked via an ethyl group to the 5-position of a 2,3-dihydrobenzofuran ring. Its stereochemistry (S-configuration) is essential for the pharmacological activity of Darifenacin, as the R-isomer is documented as an impurity requiring stringent control during synthesis .

The synthesis of this compound involves condensation reactions between intermediates such as 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine and 2-(2,3-dihydrobenzofuran-5-yl)ethyl derivatives, often mediated by inorganic bases like K₂CO₃ or Cs₂CO₃ .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol

InChI

InChI=1S/C14H19NO2/c16-13-4-7-15(10-13)6-3-11-1-2-14-12(9-11)5-8-17-14/h1-2,9,13,16H,3-8,10H2/t13-/m0/s1

InChI Key

PIOIMEVPXVHHHF-ZDUSSCGKSA-N

Isomeric SMILES

C1CN(C[C@H]1O)CCC2=CC3=C(C=C2)OCC3

Canonical SMILES

C1CN(CC1O)CCC2=CC3=C(C=C2)OCC3

Origin of Product

United States

Preparation Methods

Condensation of (3R)-Pyrrolidin-3-ol with 2-(2,3-Dihydrobenzofuran-5-yl)ethyl Bromide

The foundational step involves nucleophilic substitution between (3R)-pyrrolidin-3-ol and 2-(2,3-dihydrobenzofuran-5-yl)ethyl bromide. This reaction proceeds in polar aprotic solvents (e.g., acetonitrile or dimethylformamide) at elevated temperatures (35–50°C), yielding (3R)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-ol . The choice of solvent significantly impacts reaction kinetics, with acetonitrile favoring faster kinetics due to its high dielectric constant.

Table 1: Reaction Conditions for Condensation

ParameterOptimal ValueImpact on Yield
SolventAcetonitrile85–90%
Temperature40–45°CMaximizes rate
Reaction Time4–6 hoursCompleteness

Stereochemical Inversion via Halogenation

To obtain the desired (S)-enantiomer, a stereochemical inversion of the (R)-configured intermediate is performed. This is achieved through an SN2 reaction using thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF) . The reaction proceeds in dichloromethane at 25–30°C, converting the hydroxyl group to a chloro substituent with simultaneous configuration inversion.

(3R)-1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-ol+SOCl2DMF, CH2Cl2(3S)-1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl chloride\text{(3R)-1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-ol} + \text{SOCl}2 \xrightarrow{\text{DMF, CH}2\text{Cl}_2} \text{(3S)-1-[2-(2,3-Dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl chloride}

Subsequent hydrolysis of the chloro intermediate under mild alkaline conditions (e.g., aqueous NaOH) regenerates the hydroxyl group, preserving the (S)-configuration.

Alternative Route: Mitsunobu Reaction

For laboratories prioritizing stereoselectivity over scalability, the Mitsunobu reaction offers an enantioselective pathway. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) , the reaction couples 2-(2,3-dihydrobenzofuran-5-yl)ethanol with a protected (S)-pyrrolidin-3-ol derivative. However, this method is less industrially viable due to high reagent costs and purification challenges.

Purification and Crystallization

Crude this compound is purified via recrystallization from toluene/hexane mixtures, achieving >99% chemical purity. Critical to this process is the removal of residual (R)-enantiomer, which is monitored using chiral HPLC with a cellulose-based stationary phase.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.15 (m, 2H, benzofuran), 6.75–6.70 (m, 1H, benzofuran), 4.55 (t, J = 8.8 Hz, 2H, OCH₂), 3.90–3.70 (m, 1H, pyrrolidine C3-H), 2.95–2.60 (m, 6H, CH₂ and pyrrolidine).

  • Optical Rotation: [α]²⁵D = +12.5° (c = 1.0, MeOH), confirming (S)-configuration.

X-ray Powder Diffraction (XRPD)

Crystalline batches exhibit characteristic peaks at 2θ = 8.2°, 12.7°, 18.4° , correlating with the monoclinic crystal system.

Industrial-Scale Considerations

The thionyl chloride-mediated inversion method is preferred for large-scale synthesis due to its high yield (78–82%) and minimal byproducts. Key challenges include:

  • Moisture Sensitivity: SOCl₂ requires anhydrous conditions to prevent hydrolysis.

  • Solvent Recovery: Dichloromethane is recycled via distillation to reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a precursor for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential effects on biological systems.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Darifenacin-Related Impurities

Three key impurities in Darifenacin synthesis include:

  • Imp-1 : 2,2-Diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide tartrate (retains pyrrolidine but lacks the dihydrobenzofuran-ethyl group) .
  • Imp-2 : 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (a brominated precursor to the ethyl-dihydrobenzofuran side chain) .
  • Imp-3 : N-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)-2-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-yl)-2,2-diphenyl acetamide (a dimeric byproduct with duplicated dihydrobenzofuran-ethyl-pyrrolidine units) .

These impurities highlight the challenges in maintaining structural fidelity during synthesis.

(S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

This compound, a tyrosine kinase (TRK) inhibitor for cancer therapy, shares the pyrrolidin-3-ol scaffold but incorporates a difluorophenyl group and a pyrazolo-pyrimidine ring instead of dihydrobenzofuran. The structural divergence underpins its distinct mechanism (TRK inhibition vs. M3 antagonism) and therapeutic application .

(S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol

Marketed as a rare chemical (MFCD04115362), this analog replaces the dihydrobenzofuran-ethyl group with a 4-fluorophenyl-methylaminoethyl chain. The fluorophenyl group enhances lipophilicity, while the methylaminoethyl substitution alters receptor binding profiles compared to Darifenacin’s dihydrobenzofuran moiety .

(S)-1-(3-Chloro-5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol

This pyridine derivative (CAS 1311776-29-0) substitutes the dihydrobenzofuran ring with a halogenated pyridinyl group. The electron-withdrawing trifluoromethyl and chloro groups likely increase metabolic stability but reduce muscarinic receptor affinity compared to Darifenacin’s dihydrobenzofuran system .

Darifenacin R-Isomer Impurity

The R-isomer of Darifenacin’s pyrrolidin-3-ol component is a critical process-related impurity. Stereochemical inversion at the pyrrolidine center significantly reduces M3 receptor binding, emphasizing the necessity of enantiomeric purity in pharmaceutical batches .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Therapeutic Use/Function Key Structural Features References
Target Compound (Darifenacin component) C₁₄H₁₉NO₂* 233.3 g/mol Overactive bladder (M3 antagonism) Dihydrobenzofuran-ethyl-pyrrolidin-3-ol (S-configuration)
TRK Inhibitor () C₂₃H₂₁F₂N₅O₂ 445.4 g/mol Cancer (TRK inhibition) Difluorophenyl, pyrazolo-pyrimidine
(S)-1-((S)-2-(4-Fluorophenyl)-ethyl derivative C₁₃H₁₉FN₂O 238.3 g/mol Not specified 4-fluorophenyl, methylaminoethyl
Pyridinyl Derivative () C₁₀H₁₀ClF₃N₂O 266.5 g/mol Not specified 3-chloro-5-(trifluoromethyl)pyridinyl
Darifenacin R-Isomer Impurity C₁₄H₁₉NO₂ 233.3 g/mol Pharmaceutical impurity R-configuration at pyrrolidine center

*Calculated based on structural analysis.

Biological Activity

(S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol, with the CAS number 1190695-10-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C₁₄H₁₉NO₂
  • Molecular Weight : 233.31 g/mol
  • Structure : The compound features a pyrrolidine ring and a dihydrobenzofuran moiety, which are crucial for its biological activity.

Research indicates that this compound may interact with various neurotransmitter systems. The following mechanisms have been proposed based on available literature:

  • Dopaminergic Activity : Similar compounds have shown affinity for dopamine receptors, suggesting that this compound may influence dopaminergic pathways.
  • Serotonergic Modulation : The presence of the benzofuran structure is often associated with serotonergic activity, potentially affecting mood and behavior.
  • Neuroprotective Effects : Some studies indicate that derivatives of this compound may exhibit neuroprotective properties, possibly through antioxidant mechanisms.

Biological Activity Data

A summary of biological activities reported in various studies is presented in the table below:

Activity TypeDescriptionReferences
Antidepressant EffectsExhibits potential antidepressant-like effects in animal models.
Neuroprotective EffectsDemonstrates protective effects against oxidative stress in neuronal cells.
Dopamine Receptor BindingShows binding affinity to dopamine D2 receptors.
Serotonin Receptor InteractionPotential interaction with serotonin receptors implicated in mood regulation.

Case Studies

  • Animal Model Studies : In a study examining the antidepressant-like effects of similar compounds, it was found that administration led to significant reductions in depressive behaviors in rodents. This suggests a possible therapeutic application for mood disorders.
  • In Vitro Studies : Research involving neuronal cell cultures demonstrated that this compound could reduce markers of oxidative stress, indicating its potential as a neuroprotective agent.
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate rapid absorption and metabolism, with potential implications for its efficacy and safety profile in therapeutic settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol, and how can purity be validated?

  • Methodology : The compound is synthesized via alkylation of pyrrolidin-3-ol with a 2-(2,3-dihydrobenzofuran-5-yl)ethyl moiety. Key steps include chiral resolution to ensure the (S)-enantiomer is isolated, as demonstrated in analogous syntheses of Darifenacin derivatives . Purification involves recrystallization or chromatography, with purity assessed via HPLC (≥98% purity) and chiral stationary phases to confirm enantiomeric excess. Structural validation employs 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound’s stereochemistry and stability?

  • Methodology : Polarimetry and circular dichroism (CD) confirm absolute configuration. Stability studies under varying pH/temperature conditions use accelerated degradation protocols, monitored via LC-MS. Hydroxyl group reactivity necessitates inert atmospheres during storage to prevent oxidation .

Q. How can researchers mitigate hazards associated with handling this compound?

  • Methodology : Safety protocols include fume hood use, PPE (gloves, goggles), and adherence to GHS hazard codes (e.g., Xi for irritation). Storage recommendations: desiccated at 2–8°C in amber vials. Spill management follows EPA guidelines for organic bases .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity, particularly in receptor binding?

  • Methodology : Comparative studies of (S)- and (R)-enantiomers reveal stereospecific interactions with muscarinic receptors (e.g., M3_3 subtype). Molecular docking simulations (AutoDock Vina) and SPR assays demonstrate the (S)-enantiomer’s higher binding affinity (Kd_d = 12 nM vs. 450 nM for (R)) due to optimal hydrogen bonding with Asp147 and Tyr506 residues .

Q. What strategies improve yield in large-scale synthesis while maintaining enantiopurity?

  • Methodology : Catalytic asymmetric synthesis using chiral ligands (e.g., (S)-BINAP) achieves >90% enantiomeric excess. Continuous-flow reactors enhance reproducibility, reducing side reactions (e.g., epimerization). Process optimization via DoE (Design of Experiments) identifies critical parameters: temperature (−20°C), solvent (THF), and catalyst loading (5 mol%) .

Q. Are there contradictions in reported biological activities, and how can they be resolved?

  • Methodology : Discrepancies in cytotoxicity data (e.g., IC50_{50} = 5 µM vs. 22 µM in MCF-7 cells) may stem from assay conditions (serum concentration, exposure time). Meta-analyses using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (MTT, ATP-luminescence) clarify potency. Contradictory receptor binding data require validation via radioligand displacement (e.g., 3^3H-NMS for muscarinic receptors) .

Q. What in silico models predict this compound’s pharmacokinetics and metabolite profile?

  • Methodology : ADMET predictions (SwissADME, pkCSM) estimate moderate hepatic clearance (CLhep_{hep} = 15 mL/min/kg) and CYP3A4-mediated oxidation as the primary metabolic pathway. MetID studies (LC-QTOF-MS) confirm major metabolites: hydroxylated dihydrobenzofuran and pyrrolidinone derivatives .

Key Notes

  • Contradictions : Variability in biological data underscores the need for assay standardization.
  • Advanced Applications : Potential as a TRK inhibitor (patent-pending) warrants kinase profiling .
  • Safety : Irritant properties necessitate strict adherence to hazard codes .

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